molecular formula C8H8F2N4 B8380184 2-(2-Azido-1,1-difluoro-ethyl)-6-methyl-pyridine

2-(2-Azido-1,1-difluoro-ethyl)-6-methyl-pyridine

Cat. No. B8380184
M. Wt: 198.17 g/mol
InChI Key: GHWVRDYFNIGPCJ-UHFFFAOYSA-N
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Patent
US07550474B2

Procedure details

A solution of 2-(2-Azido-1,1-difluoro-ethyl)-6-methyl-pyridine (700 mg, 3.54 mmol), as prepared in the preceding step, in MeOH (10 mL) was treated with 10% Pd/C (150 mg) under 39 Psi H2 atmosphere overnight. The reaction mixture was filtered through a pad of celite and the filtrate was evaporated to afford the product as a brown oil (605 mg, 99%). 1H NMR (CDCl3) δ 7.69 (t, J=7.74 Hz, 1H), 7.46 (d, J=7.70 Hz, 1H), 7.22 (d, J=7.81 Hz, 1H), 3.42 (t, J=14.40 Hz, 2H), 2.58 (s, 3H); LC/MS (m/z) [M+1] 173.2 (calculated for C8H11F2N2, 173.1).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Psi H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[N:9]=1)([F:7])[F:6])=[N+]=[N-]>CO.[Pd]>[F:7][C:5]([F:6])([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[N:9]=1)[CH2:4][NH2:1]

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC(F)(F)C1=NC(=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Psi H2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(CN)(C1=NC(=CC=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 605 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.